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Compound of Interest

Compound Name: 2-Cyclohexylethylamine

Cat. No.: B1584594 Get Quote

CAS Number: 4442-85-7

Synonyms and Chemical Identifiers
2-Cyclohexylethylamine is a versatile chemical intermediate with several recognized

synonyms and identifiers crucial for researchers and drug development professionals. Proper

identification is key to ensuring the correct substance is being utilized in experimental and

developmental workflows.

Identifier Type Value

IUPAC Name 2-cyclohexylethanamine

CAS Number 4442-85-7[1]

Molecular Formula C₈H₁₇N[1]

Molecular Weight 127.23 g/mol [1]

Common Synonyms

(2-Aminoethyl)cyclohexane, 1-Amino-2-

cyclohexylethane, Cyclohexaneethylamine, 2-

Cyclohexyl-ethylamine[1]

PubChem CID 20509[1]

EINECS Number 224-673-7[1]
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Physicochemical Properties
Understanding the physicochemical properties of 2-Cyclohexylethylamine is essential for its

handling, storage, and application in various experimental settings.

Property Value

Appearance Colorless to almost colorless clear liquid

Purity (GC) ≥96.0%

Refractive Index 1.4620-1.4670 @ 20°C

Form Liquid

Synthesis of 2-Cyclohexylethylamine
The synthesis of 2-Cyclohexylethylamine can be achieved through various established

chemical routes. A prevalent and effective method is the catalytic hydrogenation of

cyclohexylacetonitrile. This process involves the reduction of the nitrile functional group to a

primary amine in the presence of a catalyst and hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation of
Cyclohexylacetonitrile
This protocol outlines a representative procedure for the synthesis of 2-Cyclohexylethylamine
via the reduction of cyclohexylacetonitrile.

Materials:

Cyclohexylacetonitrile

Anhydrous Ethanol (or other suitable solvent)

Raney Nickel (or Palladium on Carbon, Pd/C)

Hydrogen Gas (H₂)

High-pressure reactor (autoclave)
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Standard laboratory glassware

Filtration apparatus

Rotary evaporator

Procedure:

Reactor Setup: A high-pressure autoclave is charged with cyclohexylacetonitrile and

anhydrous ethanol. The catalyst, typically Raney Nickel or 5% Pd/C, is then carefully added

to the mixture. The amount of catalyst can range from 5-10% by weight relative to the

starting nitrile.

Hydrogenation: The reactor is sealed and purged several times with nitrogen gas to remove

any residual air, followed by purging with hydrogen gas. The reactor is then pressurized with

hydrogen to the desired pressure (typically 50-100 psi) and heated to a temperature between

50-80°C. The reaction mixture is stirred vigorously to ensure efficient contact between the

reactants, catalyst, and hydrogen.

Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen

gas. The reaction is considered complete when hydrogen consumption ceases.

Work-up: After the reaction is complete, the reactor is cooled to room temperature and the

excess hydrogen pressure is carefully vented. The reaction mixture is then filtered to remove

the catalyst.

Isolation and Purification: The solvent is removed from the filtrate under reduced pressure

using a rotary evaporator to yield the crude 2-Cyclohexylethylamine. The crude product

can be further purified by vacuum distillation to obtain the final product with high purity.

Logical Workflow for Synthesis:
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Caption: Synthetic workflow for 2-Cyclohexylethylamine.

Pharmacological Profile and Mechanism of Action
While specific pharmacological data for 2-Cyclohexylethylamine is not extensively

documented in publicly available literature, its structural similarity to known monoamine

reuptake inhibitors suggests a likely mechanism of action involving the modulation of

neurotransmitter systems. It is hypothesized to interact with monoamine transporters,

specifically the dopamine transporter (DAT) and the serotonin transporter (SERT).[2]

Hypothesized Signaling Pathway: Inhibition of
Monoamine Reuptake
Monoamine transporters are responsible for the reuptake of neurotransmitters like dopamine

and serotonin from the synaptic cleft back into the presynaptic neuron, which terminates the
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signaling process. Inhibitors of these transporters block this reuptake, leading to an increased

concentration of the neurotransmitter in the synapse and enhanced neurotransmission.

Presynaptic Neuron Synaptic Cleft

Postsynaptic Neuron
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Monoamine Transporter (DAT/SERT)
[Blocked by 2-Cyclohexylethylamine]
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Enhanced Signal Transduction
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Caption: Hypothesized mechanism of action for 2-Cyclohexylethylamine.

Experimental Protocol: Monoamine Transporter Binding
Assay
To quantify the binding affinity of 2-Cyclohexylethylamine to monoamine transporters, a

competitive radioligand binding assay is a standard and effective method.

Materials:

Cell membranes prepared from cells expressing human dopamine transporter (hDAT) or

human serotonin transporter (hSERT).

Radioligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT or

[³H]citalopram for SERT).
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2-Cyclohexylethylamine (test compound).

Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for

DAT).

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

96-well microplates.

Scintillation vials and scintillation cocktail.

Liquid scintillation counter.

Filter mats and cell harvester.

Procedure:

Assay Preparation: A dilution series of 2-Cyclohexylethylamine is prepared in the assay

buffer.

Incubation: In a 96-well plate, the cell membranes, radioligand, and either buffer (for total

binding), the non-specific control, or a concentration of 2-Cyclohexylethylamine are

combined.

Equilibration: The plates are incubated at a specific temperature (e.g., room temperature) for

a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

Harvesting: The incubation is terminated by rapid filtration through filter mats using a cell

harvester. This separates the bound radioligand from the unbound. The filters are then

washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

Quantification: The filter mats are placed in scintillation vials with a scintillation cocktail, and

the radioactivity is measured using a liquid scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from

the total binding. The data for the different concentrations of 2-Cyclohexylethylamine are

then plotted to generate a competition curve. From this curve, the IC₅₀ (the concentration of
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the compound that inhibits 50% of the specific binding of the radioligand) can be determined.

The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Applications in Research and Development
2-Cyclohexylethylamine serves as a valuable building block in the synthesis of more complex

molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its potential as a

modulator of monoamine transporters makes it and its derivatives interesting candidates for the

development of novel therapeutics for neurological and psychiatric disorders.[2] Furthermore,

its amine functionality allows for its use as a curing agent in the polymer industry.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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